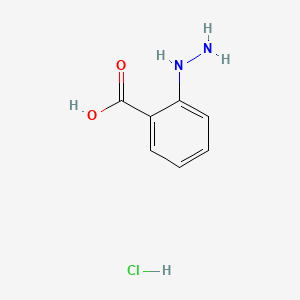

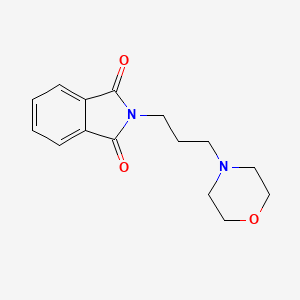

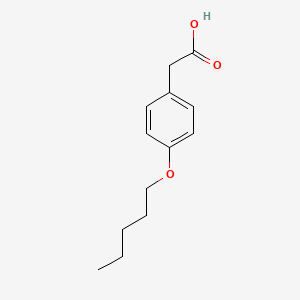

2-(3-Morpholinopropyl)isoindoline-1,3-dione

説明

Morpholine-2,5-dione derivatives, including 2-(3-Morpholinopropyl)isoindoline-1,3-dione, are of significant interest due to their potential applications in the medical field, particularly as biodegradable materials. These compounds are cyclic monomers that can be polymerized to form materials with biomedical applications, such as drug delivery systems and gene carriers . The synthesis of these derivatives often involves complex reactions with various metal catalysts and can result in a range of products with different properties .

Synthesis Analysis

The synthesis of morpholine-2,5-dione derivatives can be achieved through several methods. One approach involves the reaction of phthalimide with dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, which is then treated with phenylpiperazine in acetonitrile . Another method includes the use of glycine and bromoacetyl bromide, with the reaction conditions optimized for pH and reactant dropping rate to improve yield . Additionally, mechanochemical synthesis has been explored, using a catalytic system composed of DBU and thiourea for the ring-opening (co)polymerization of morpholine-2,5-dione derivatives .

Molecular Structure Analysis

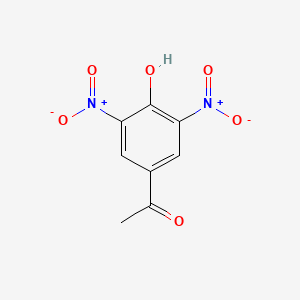

The molecular structure of 2-(3-Morpholinopropyl)isoindoline-1,3-dione derivatives has been characterized using various spectroscopic methods, including NMR and single-crystal X-ray diffraction. These studies have revealed that the isoindoline-1,3-dione fragment is almost planar, and the molecules can be packed in the crystal structure through non-classical intermolecular C–H…O interactions . The dihedral angles between the isoindoline-1,3-dione and substituent groups can vary, influencing the overall molecular geometry .

Chemical Reactions Analysis

The reactivity of morpholine-2,5-dione derivatives with metal catalysts has been investigated, showing that ring-opening polymerization reactions can occur, but are often terminated by the formation of kinetically-inert products . The reactions with R2SnX2 compounds, where R and X are various substituents, reveal that while ring-opening does occur, the polymerization is not sustained . The new organotin compounds formed during these reactions have been characterized by NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-2,5-dione derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit biocompatibility and can degrade through hydrolytic and enzymatic pathways, making them suitable for biomedical applications . The antimicrobial activity of these compounds and their metal complexes has also been studied, showing significant activity against various microorganisms . The electronic properties, such as the HOMO-LUMO energy gap, have been analyzed using density functional theory, providing insights into the electronic structure of these molecules .

科学的研究の応用

Green Catalytic Synthesis

Isoindoline-1,3-dione derivatives, including 2-(3-Morpholinopropyl)isoindoline-1,3-dione, are significant in various applications such as material science and medicine. A study emphasized developing a greener catalytic system for synthesizing these derivatives, using the Water Extract of Onion Peel Ash method. This approach offers advantages like avoiding harmful reagents and providing an alternative method for bio-waste management (Journal et al., 2019).

Crystal and Molecular Structure

The crystal and molecular structures of isoindoline-1,3-dione derivatives have been extensively studied. For instance, the structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was analyzed using X-ray single-crystal diffraction, revealing intermolecular C–H···O hydrogen bonds and a non-planar molecular structure (Duru et al., 2018).

Computational Chemistry Analysis

Computational chemistry methods have been employed to analyze the structure and properties of isoindoline-1,3-dione molecules. A study on 2-(2-iodophenyl)isoindoline-1,3-dione used Density Functional Theory (DFT) for theoretical calculations, including boundary orbitals, charge analysis, and Molecular Electrostatic Potential maps (Tarı & Demirtaş, 2022).

Pharmacological Applications

Dioxoisoindolines, a category to which 2-(3-Morpholinopropyl)isoindoline-1,3-dione belongs, have been identified as pharmacophore groups in various drug-like molecules. They are potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease. A specific study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, showing competitive inhibition and low toxicity (Andrade-Jorge et al., 2018).

Antimicrobial Studies

Isoindoline-1,3-diones have been explored for their antimicrobial properties. A compound synthesized as 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione displayed moderate antimicrobial activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

Corrosion Inhibition

In the field of materials science, isoindoline-1,3-dione derivatives have been investigated as corrosion inhibitors. A study synthesized aza-pseudopeptides incorporating isoindoline-1,3-dione, which demonstrated efficient corrosion inhibition for mild steel in acidic conditions (Chadli et al., 2017).

特性

IUPAC Name |

2-(3-morpholin-4-ylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-14-12-4-1-2-5-13(12)15(19)17(14)7-3-6-16-8-10-20-11-9-16/h1-2,4-5H,3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFSVFJDQAQTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218376 | |

| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Morpholinopropyl)isoindoline-1,3-dione | |

CAS RN |

6820-95-7 | |

| Record name | 2-[3-(4-Morpholinyl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6820-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006820957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)